molecular formula C14H12O2 B083965 2-([1,1'-Biphenyl]-2-yl)acetic acid CAS No. 14676-52-9

2-([1,1'-Biphenyl]-2-yl)acetic acid

Cat. No. B083965
CAS RN: 14676-52-9
M. Wt: 212.24 g/mol
InChI Key: YWPABLWXCWUIIT-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-2-yl)acetic acid (2BPA) is an organic compound that is part of the class of compounds known as phenylacetic acids. It is a white, crystalline solid that is insoluble in water and has a melting point of 121-122 °C. It is used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a research tool.

Scientific Research Applications

  • Tyrosinase Inhibitors : Biphenyl-based compounds, including derivatives of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylate, have shown significant anti-tyrosinase activities. These activities are comparable to the standard inhibitor kojic acid, highlighting their potential in clinical treatments for hypertension and inflammation (Kwong et al., 2017).

  • Acute Toxicity and Biological Activities : Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to 2-([1,1'-Biphenyl]-2-yl)acetic acid, have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds are generally non-toxic and have been explored for their effects on the body of experimental animals (Salionov, 2015).

  • Electrochemical Hybridization Sensor : A derivative of 2-(1,1'-Biphenyl]-2-yl)acetic acid, specifically poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), has been used in electrochemical hybridization sensors. These sensors demonstrate sensitivity and specificity in detecting single and double strand state oligonucleotides, indicating their potential in biological and medical diagnostics (Cha et al., 2003).

  • Anti-inflammatory Activity : Compounds synthesized from biphenyl-4-carboxylic acid have shown significant anti-inflammatory activity. This includes derivatives like 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, indicating potential pharmaceutical applications in managing inflammation (Deep et al., 2010).

  • Synthesis and Characterization : Research has been conducted on the synthesis and structural characterization of disubstituted biphenyl derivatives like biphenyl-4,4′-diacetic acid. These studies focus on understanding the molecular structure and thermal characteristics, which are essential for developing new materials and compounds (Sienkiewicz-Gromiuk et al., 2014).

  • Xanthine Oxidase Inhibitory Studies : Transition metal complexes of novel amino acid bearing Schiff base ligand, including those derived from this compound, have been shown to possess antioxidant properties and selective xanthine oxidase inhibitory activities. This suggests their potential in treating diseases related to oxidative stress (Ikram et al., 2015).

Mechanism of Action

Target of Action

2-([1,1’-Biphenyl]-2-yl)acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzyme Cathepsin L1 in humans . This enzyme plays a crucial role in various biological processes, including protein degradation and turnover, antigen processing, and apoptosis .

Mode of Action

Felbinac interacts with its target, Cathepsin L1, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. By reducing the levels of these compounds, Felbinac effectively alleviates symptoms associated with inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Felbinac is the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins. By inhibiting the enzyme Cathepsin L1, Felbinac reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Pharmacokinetics

Like most nsaids, it is expected to be rapidly absorbed after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of Felbinac require further investigation.

Result of Action

The primary result of Felbinac’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Felbinac effectively reduces the symptoms associated with conditions such as rheumatic pain, arthritic pain, and pain caused by soft tissue injury .

Action Environment

The action, efficacy, and stability of Felbinac can be influenced by various environmental factors. For instance, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other drugs can influence the metabolism and excretion of Felbinac, potentially leading to drug-drug interactions

properties

IUPAC Name

2-(2-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPABLWXCWUIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294739
Record name 2-Biphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14676-52-9
Record name 2-Biphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Biphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-([1,1'-Biphenyl]-2-yl)acetic acid in the synthesis of 9-phenanthrols, and why is this significant?

A1: this compound serves as a crucial starting material in the synthesis of 9-phenanthrols. The research paper [] describes a two-step process:

    Q2: What does the research suggest about the potential biological activity of the synthesized 9-phenanthrols?

    A2: The research paper [] reports that the synthesized 9-phenanthrols exhibit cytotoxic activity against HepG2 cells (a human liver cancer cell line) in a dose-dependent manner. Specifically, ten of the synthesized compounds demonstrated over 70% inhibition of HepG2 cell viability at a concentration of 100 μM after 24 hours of treatment. This finding suggests that 9-phenanthrols, and by extension, their precursor this compound derivatives, hold promise as potential anticancer agents. Further research is needed to investigate their specific mechanisms of action, efficacy in other cancer models, and potential for development into therapeutic agents.

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